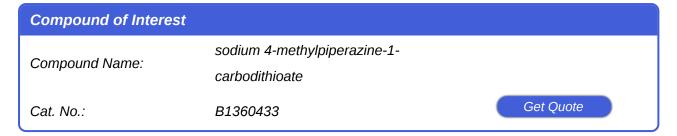


Synthesis and Characterization of Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **sodium 4-methylpiperazine-1-carbodithioate**, a dithiocarbamate salt with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic protocol and outlines the expected analytical characterization based on data from closely related analogs.

Synthesis

The synthesis of **sodium 4-methylpiperazine-1-carbodithioate** is typically achieved through the reaction of 1-methylpiperazine with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This nucleophilic addition reaction is a common and effective method for the preparation of dithiocarbamate salts.

Experimental Protocol

Materials:

- 1-Methylpiperazine (C₅H12N2)
- Carbon Disulfide (CS₂)



- Sodium Hydroxide (NaOH)
- Ethanol (C₂H₅OH)
- Diethyl ether ((C₂H₅)₂O)
- Ice bath

Procedure:

- In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in ethanol with cooling in an ice bath.
- To this cooled solution, add one molar equivalent of 1-methylpiperazine with continuous stirring.
- Slowly add one molar equivalent of carbon disulfide dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.
- After the complete addition of carbon disulfide, continue stirring the reaction mixture in the ice bath for a designated period, typically 2-4 hours, to ensure the completion of the reaction.
- The resulting precipitate of sodium 4-methylpiperazine-1-carbodithioate is then collected by filtration.
- The collected solid is washed with cold diethyl ether to remove any unreacted starting materials.
- The final product is dried under vacuum to yield a stable powder.

Characterization

The structural confirmation and purity assessment of the synthesized **sodium 4-methylpiperazine-1-carbodithioate** are conducted using various spectroscopic and thermal analysis techniques. The following data is based on expected values derived from analogous compounds, such as sodium morpholine-4-carbodithioate.[1]

Spectroscopic Analysis



Infrared (IR) Spectroscopy:

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the dithiocarbamate moiety.

Table 1: Expected Infrared Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~1480 - 1500	ν(C-N) thioureide band
~1050 - 1100	ν(C=S)
~950 - 1000	ν(C-S)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by providing information about the hydrogen and carbon environments within the molecule. The spectra are typically recorded in a suitable deuterated solvent, such as D₂O.

Table 2: Expected ¹H NMR Spectroscopy Data (in D₂O)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	Triplet	4H	-N-CH ₂ - (adjacent to CS ₂)
~2.5 - 2.7	Triplet	4H	-N-CH ₂ - (adjacent to CH ₃)
~2.3	Singlet	3H	-СН₃

Table 3: Expected ¹³C NMR Spectroscopy Data (in D₂O)



Chemical Shift (δ, ppm)	Assignment
~210	-CS ₂ ⁻
~55	-N-CH ₂ -
~52	-N-CH ₂ -
~45	-CH₃

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition profile of the compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the decomposition temperature and the nature of the decomposition products. For dithiocarbamate salts, the decomposition often occurs in multiple steps.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram would be expected to show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks indicating decomposition.

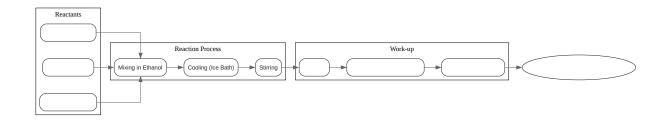
Table 4: Expected Thermal Analysis Data

Analysis Technique	Observation
TGA	Onset of decomposition in the range of 200-300°C with distinct weight loss steps.
DSC	A sharp endothermic peak indicating the melting point, followed by exothermic decomposition peaks.



Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **sodium 4-methylpiperazine-1-carbodithioate**.



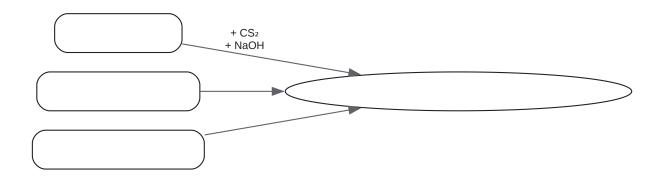
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Caption: A flowchart of the synthesis of **sodium 4-methylpiperazine-1-carbodithioate**.

Structural Relationship

The following diagram illustrates the relationship between the starting materials and the final product.





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Caption: Reactants leading to the formation of the target compound.

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References

- 1. d-nb.info [d-nb.info]
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